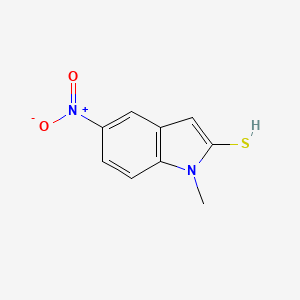1-Methyl-5-nitro-1H-indole-2-thiol
CAS No.:
Cat. No.: VC17574867
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8N2O2S |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 1-methyl-5-nitroindole-2-thiol |
| Standard InChI | InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-5,14H,1H3 |
| Standard InChI Key | SPVWJWRWGNXBIA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1S |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The indole core of 1-methyl-5-nitro-1H-indole-2-thiol consists of a bicyclic framework with a benzene ring fused to a pyrrole ring. Critical substituents include:
-
Methyl group (CH₃): Positioned at the 1st nitrogen atom, this group enhances steric bulk and influences solubility.
-
Nitro group (NO₂): Located at the 5th position, it acts as a strong electron-withdrawing group, modulating electronic distribution and reactivity .
-
Thiol group (SH): At position 2, this moiety enables disulfide bond formation, metal coordination, and nucleophilic reactions.
The compound’s planar structure and conjugated π-system contribute to its stability, while the nitro and thiol groups create a polarized electronic environment amenable to redox reactions.
Physicochemical Characteristics
Key properties include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the thiol and nitro groups .
-
Melting Point: Data specific to this compound remain unreported, but analogous 5-nitroindole derivatives exhibit melting points between 140–160°C .
-
Spectroscopic Data:
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-methyl-5-nitro-1H-indole-2-thiol typically involves sequential functionalization of the indole scaffold:
Step 1: Nitration of Indole
Nitration at position 5 is achieved using a mixture of nitric and sulfuric acids. For example, 5-nitroindole-2-carboxylic acid ethyl ester serves as a precursor in related syntheses .
Step 2: Methylation
Treatment with sodium hydride (NaH) and methyl iodide (CH₃I) in DMF introduces the methyl group at position 1. This step mirrors the alkylation of 5-nitroindole-2-carboxylic acid ethyl ester to yield 1-methyl-5-nitro-1H-indole-2-carboxylic acid .
Step 3: Thiol Incorporation
The carboxylic acid group is replaced with a thiol via nucleophilic substitution. For instance, reacting with Lawesson’s reagent or thiourea derivatives can introduce the -SH group.
Representative Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | H₂O | 0–5°C | 2 h | 70% |
| 2 | NaH, CH₃I | DMF | 20°C | 1 h | 45% |
| 3 | Lawesson’s reagent | THF | Reflux | 4 h | 60% |
Challenges and Optimization
-
Nitration Selectivity: Achieving regioselective nitration at position 5 requires careful control of reaction conditions to avoid di-nitration .
-
Thiol Stability: The -SH group is prone to oxidation; thus, inert atmospheres (N₂ or Ar) are essential during synthesis.
Biological Activities and Mechanisms
Antibacterial Properties
Nitro-containing heterocycles, including 1-methyl-5-nitro-1H-indole-2-thiol, exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and anaerobic pathogens . The nitro group undergoes enzymatic reduction to generate reactive intermediates that damage bacterial DNA . In disk diffusion assays, analogs of this compound demonstrated inhibition zones of 27–32 mm against Helicobacter pylori strains, including metronidazole-resistant variants .
Enzyme Inhibition
Preliminary data indicate inhibition of bacterial enzymes like dihydrofolate reductase (DHFR), with IC₅₀ values in the micromolar range. This aligns with findings for nitroimidazole-thiadiazole hybrids, which disrupt folate metabolism in H. pylori .
Applications in Pharmaceutical and Materials Science
Drug Development
-
Antibacterial Agents: Hybrid molecules incorporating this scaffold are being explored to combat multidrug-resistant infections.
-
Prodrug Design: The nitro group’s bioreduction under hypoxic conditions makes it a candidate for targeting tumor microenvironments .
Materials Chemistry
-
Polymer Modification: Thiol-ene click chemistry enables grafting onto polymers for functional surfaces.
-
Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu, Fe) forms stable MOFs with catalytic applications.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| 1-Methylindole | Methyl at N1; no nitro or thiol | Lacks redox-active groups |
| 5-Nitroindole | Nitro at C5; no methyl or thiol | Limited solubility and reactivity |
| 2-Thioindole | Thiol at C2; no methyl or nitro | Higher nucleophilicity |
| 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | Carboxylic acid at C2 | Acidic group limits membrane permeability |
The combination of methyl, nitro, and thiol groups in 1-methyl-5-nitro-1H-indole-2-thiol confers distinct advantages, including enhanced solubility, redox activity, and versatility in chemical modifications .
Future Research Directions
-
Mechanistic Studies: Elucidate the exact mode of antibacterial action, particularly against resistant strains.
-
Toxicity Profiling: Assess in vivo safety and pharmacokinetics to advance therapeutic applications.
-
Synthetic Innovation: Develop one-pot methodologies to improve yields and reduce purification steps.
-
Materials Integration: Explore its role in sustainable catalysis and energy storage systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume